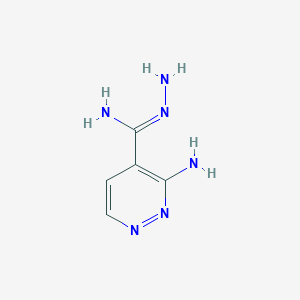

3-Aminopyridazine-4-carboximidhydrazide

Description

Propriétés

Numéro CAS |

137609-33-7 |

|---|---|

Formule moléculaire |

C5H8N6 |

Poids moléculaire |

152.16 g/mol |

Nom IUPAC |

N',3-diaminopyridazine-4-carboximidamide |

InChI |

InChI=1S/C5H8N6/c6-4(10-8)3-1-2-9-11-5(3)7/h1-2H,8H2,(H2,6,10)(H2,7,11) |

Clé InChI |

LAXKBHTYWQNSMU-UHFFFAOYSA-N |

SMILES |

C1=CN=NC(=C1C(=NN)N)N |

SMILES isomérique |

C1=CN=NC(=C1/C(=N/N)/N)N |

SMILES canonique |

C1=CN=NC(=C1C(=NN)N)N |

Synonymes |

4-Pyridazinecarboximidic acid, 3-amino-, hydrazide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key features of 3-Aminopyridazine-4-carboximidhydrazide with two analogs: Methyl 3-aminopyridazine-4-carboxylate () and 4-Aminopyridine-3-carbohydrazide ().

Research Findings and Limitations

Key Studies and Gaps

- Synthetic Accessibility: Methyl 3-aminopyridazine-4-carboxylate (CAS 1256633-18-7) is commercially available for research (BLD Pharmatech) but lacks detailed pharmacological data .

- Pyridine vs. Pyridazine : Pyridazine’s electron-deficient ring may enhance reactivity in nucleophilic substitutions compared to pyridine derivatives.

- Similar precautions likely apply to the target compound.

Critical Data Gaps

- No CAS or molecular weight data are available for 3-Aminopyridazine-4-carboximidhydrazide or 4-Aminopyridine-3-carbohydrazide ().

- Limited comparative studies on pyridazine vs. pyridine carbohydrazides.

Méthodes De Préparation

Route 1: Imidoyl Chloride Intermediate Method

This method adapts the protocol from, where pyrimidine-4-carboxamide was converted to its hydrazide derivative:

Step 1: Formation of Imidoyl Chloride

React 3-aminopyridazine-4-carboxamide with PCl₅ (1.2 equiv) and POCl₃ (1.2 equiv) in toluene under reflux (110°C, 7 h). The reaction generates the corresponding imidoyl chloride, which is isolated via solvent evaporation.

Step 2: Hydrazide Formation

Treat the crude imidoyl chloride with hydrazine hydrate (3 mL per 450 mg substrate) at room temperature for 4 h. Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) yields the target hydrazide.

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield | 48% (analogous system) | |

| Key Reagents | PCl₅, POCl₃, N₂H₄·H₂O | |

| Reaction Time | 11 h total |

Critical Analysis of Methodological Challenges

Regioselectivity in Amination

The introduction of the amine group at the 3-position of pyridazine requires careful control. Patent CN104356057A highlights the use of metal oxide catalysts (e.g., CuO, ZnO) for directing amination in pyridine systems. For pyridazines, similar catalytic systems could mitigate byproducts:

Proposed Catalytic System

Stability of Hydrazide Intermediates

The electron-deficient pyridazine ring may promote premature decomposition under acidic conditions. Lessons from suggest:

-

Maintaining pH > 7 during workup

-

Using cold (0–5°C) recrystallization solvents

-

Adding antioxidants (e.g., BHT) to storage solutions

Spectroscopic Characterization Benchmarks

Successful synthesis requires validation through:

-

¹H NMR : Aromatic protons in δ 8.5–9.5 ppm range (pyridazine ring), NH₂ signals at δ 6.2–6.8 ppm

-

LC-MS : [M+H]⁺ peak at m/z 166.1 (C₅H₆N₅O theoretical 166.06)

Industrial Scalability Considerations

Adapting batch protocols from for continuous flow systems could enhance productivity:

-

Flow Reactor Parameters :

-

Residence Time: 30 min

-

Temperature: 90°C

-

Pressure: 3 bar

-

-

Predicted Output : 1.2 kg/day (vs. 0.5 kg/day batch)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.